molecular formula C8H8Cl3NO B1437219 2-Amino-1-(2,5-dichloro-phenyl)-ethanone hydrochloride CAS No. 51084-88-9

2-Amino-1-(2,5-dichloro-phenyl)-ethanone hydrochloride

Cat. No. B1437219
CAS RN: 51084-88-9
M. Wt: 240.5 g/mol
InChI Key: WCAGEUBOVMWNEY-UHFFFAOYSA-N
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Description

2-Amino-1-(2,5-dichloro-phenyl)-ethanone hydrochloride is a chemical compound. More detailed information about this compound, such as its chemical properties, structure, melting point, boiling point, density, molecular formula, molecular weight, physical properties, and toxicity information, can be found on ChemicalBook .


Molecular Structure Analysis

The molecular structure of 2-Amino-1-(2,5-dichloro-phenyl)-ethanone hydrochloride can be analyzed based on its molecular formula, which is C8H10Cl3NO . The molecular weight of this compound is 242.53 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Amino-1-(2,5-dichloro-phenyl)-ethanone hydrochloride include its molecular formula (C8H10Cl3NO), molecular weight (242.53), and other properties such as melting point, boiling point, and density .

Scientific Research Applications

Overview of Research Applications

2-Amino-1-(2,5-dichloro-phenyl)-ethanone hydrochloride is a chemical compound with potential applications in various scientific research fields. However, direct studies focusing on this specific compound and its applications in scientific research are limited. The broader research landscape includes studies on similar compounds and their functionalities, which can offer insights into the potential applications of 2-Amino-1-(2,5-dichloro-phenyl)-ethanone hydrochloride. Below are some areas of scientific research where similar compounds have been studied, which could indicate potential applications for 2-Amino-1-(2,5-dichloro-phenyl)-ethanone hydrochloride.

Bioorganometallic Chemistry

Bioorganometallic chemistry is a field that investigates the interaction between organic compounds and metals. A study on molybdocene dichloride, a metallocene compound similar to organometallic frameworks that 2-Amino-1-(2,5-dichloro-phenyl)-ethanone hydrochloride might be part of, outlines its catalytic properties and potential antitumor activities. This suggests that compounds with similar structural attributes could be explored for their catalytic efficiency and therapeutic applications in cancer research (Waern & Harding, 2004).

Pharmacological and Nutritional Management

Advancements in the pharmacological and nutritional management of diseases like phenylketonuria (PKU) show the importance of chemical compounds in developing dietary alternatives and pharmacological treatments. Compounds with specific structural characteristics can be integral in creating medical foods and supplements that cater to individuals with metabolic disorders. This indicates a potential area for the application of 2-Amino-1-(2,5-dichloro-phenyl)-ethanone hydrochloride in creating new therapeutic options (Ney, Blank, & Hansen, 2013).

Environmental Toxicology

The study of the environmental impact and toxicology of chemicals, such as DDT/DDE, provides insights into how similar compounds, including 2-Amino-1-(2,5-dichloro-phenyl)-ethanone hydrochloride, could be assessed for their environmental persistence, bioaccumulation, and potential endocrine-disrupting effects. Understanding the environmental and health implications of chemical compounds is crucial for their safe application in various industries (Kirman et al., 2011).

Safety and Hazards

The safety information for ®-2-Amino-2-(2,5-dichlorophenyl)ethanol hydrochloride, a related compound, includes several precautionary statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

2-amino-1-(2,5-dichlorophenyl)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2NO.ClH/c9-5-1-2-7(10)6(3-5)8(12)4-11;/h1-3H,4,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCAGEUBOVMWNEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)CN)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

51084-88-9
Record name Ethanone, 2-amino-1-(2,5-dichlorophenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51084-88-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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